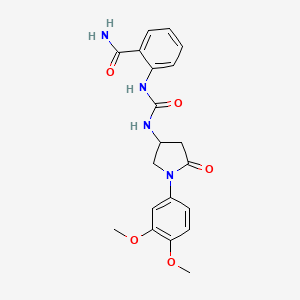

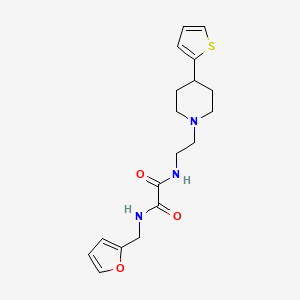

2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” is a type of benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .

Synthesis Analysis

The synthesis of benzamide derivatives like the one you mentioned often involves the condensation of benzoic acids and amines . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed using TEA as a base and THF as a solvent .Aplicaciones Científicas De Investigación

Virtual Screening and Pharmacokinetic Characterization

A study described the virtual screening targeting the urokinase receptor, leading to the synthesis of analogues with potential anti-metastatic effects in breast cancer models. The pharmacokinetic characterization of these compounds showed suitable properties for further development as cancer therapeutics (Wang et al., 2011).

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research on the role of orexin receptors in compulsive food consumption identified selective antagonists that reduced binge eating in animal models, suggesting potential therapeutic targets for eating disorders (Piccoli et al., 2012).

Metabolism and Disposition of Antineoplastic Agents

A study on the metabolism and disposition of a novel antineoplastic compound in rats revealed a metabolic process involving acetylation and glucuronidation, indicating its potential for accelerating bone-marrow cell formation (Zhang et al., 2011).

IKK-2 Inhibitors for Asthma and Arthritis

Research on novel ureido thiophene-carboxamide derivatives identified compounds with low nanomolar potency as IκB kinase-2 (IKK-2) inhibitors, offering potential therapeutic avenues for asthma, rheumatoid arthritis, and COPD (Expert Opinion on Therapeutic Patents, 2005).

Synthesis and Application to Alkaloid Synthesis

An account summarized investigations into the chemistry of enaminones as intermediates in the synthesis of bioactive compounds, demonstrating their versatility in constructing complex natural products (Seki & Georg, 2014).

Propiedades

IUPAC Name |

2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-28-16-8-7-13(10-17(16)29-2)24-11-12(9-18(24)25)22-20(27)23-15-6-4-3-5-14(15)19(21)26/h3-8,10,12H,9,11H2,1-2H3,(H2,21,26)(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEYJFQCNZACNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)

![5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2666555.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2666557.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)

![N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2666566.png)

![4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2666569.png)